molecular formula C11H14BrNO B1386479 N-(2-(4-bromophenoxy)ethyl)cyclopropanamine CAS No. 18381-82-3

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Cat. No.: B1386479
CAS No.: 18381-82-3
M. Wt: 256.14 g/mol
InChI Key: TWADDQVFJFGKIT-UHFFFAOYSA-N
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Description

N-(2-(4-Bromophenoxy)ethyl)cyclopropanamine is a chemical compound with the molecular formula C11H14BrNO and an average molecular mass of 256.143 Da . This compound features a cyclopropylamine group linked by an ethoxy chain to a 4-bromophenyl ring, a structure of significant interest in advanced pharmacological research. Compounds containing the cyclopropylamine functional group are increasingly investigated for their biological activity, particularly as inhibitors of enzymes like LSD1 (Lysine Specific Demethylase 1), which plays a key role in epigenetic regulation . Furthermore, structural analogues, specifically the trans-2-phenylcyclopropylamine scaffold, have been studied as high-affinity ligands for the 5-HT 2 family of serotonin receptors, indicating potential applications in neuroscience and neuropharmacology . Researchers value this brominated phenoxyethyl cyclopropanamine for its potential use as a building block in medicinal chemistry and as a tool compound for probing biological mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWADDQVFJFGKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure properties of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Executive Summary

This technical guide provides a comprehensive analysis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, a molecule of significant interest to medicinal chemists and drug development professionals. The compound incorporates three key structural motifs: a 4-bromophenyl ether, a flexible ethyl linker, and a rigid cyclopropylamine moiety. Each of these components has been independently validated in numerous drug discovery programs for its ability to confer desirable pharmacological and pharmacokinetic properties. The cyclopropyl group, in particular, is a versatile fragment known to enhance potency, improve metabolic stability, and modulate physicochemical properties.[1] This guide will detail the molecule's physicochemical characteristics, propose a robust synthetic and purification protocol grounded in established chemical principles, outline methods for its analytical characterization, and explore its potential as a valuable scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: A Molecule of Strategic Interest

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine represents a strategic starting point for drug discovery programs. Its architecture is a deliberate convergence of functionalities that address common challenges in medicinal chemistry.

  • The Cyclopropylamine Moiety: The inclusion of a cyclopropane ring is a well-established strategy in modern drug design.[2] Its rigid, three-dimensional structure can enforce a specific conformation, leading to more favorable and entropically less-costly binding to a biological target.[1] Furthermore, the cyclopropyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its unique electronic properties can also modulate the pKa of the adjacent amine, influencing properties like solubility and cell permeability.[1]

  • The 4-Bromophenoxy Group: The bromo-substituted phenyl ring serves as a versatile aromatic core. The bromine atom can act as a key binding feature, engaging in halogen bonding with the target protein. It also provides a handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate analogues for structure-activity relationship (SAR) studies.

  • Pharmacological Precedent: While this specific molecule is not extensively documented as an active pharmaceutical ingredient, its constituent parts are present in numerous biologically active agents. Phenylcyclopropylamines are known to interact with various CNS targets, including serotonin (5-HT) receptors and monoamine-modifying enzymes.[3][4] For instance, functionalized cyclopropanamines have been investigated as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in a range of neurological disorders.[5] This precedent suggests that N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a promising scaffold for exploring novel CNS-active agents.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery effort. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure

Caption: 2D structure of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine.

Property Data Summary
PropertyValueSource
CAS Number 18381-82-3[6]
Molecular Formula C₁₁H₁₄BrNO[6]
Molecular Weight 256.14 g/mol [6]
SMILES BrC1=CC=C(OCCNC2CC2)C=C1[6]
Predicted XLogP3 2.9Computational Prediction
Predicted pKa (Amine) 9.8Computational Prediction
Hydrogen Bond Donors 1Computational Prediction
Hydrogen Bond Acceptors 2Computational Prediction
Rotatable Bonds 4Computational Prediction

Synthesis and Purification Protocol

Proposed Synthetic Pathway

workflow A 4-Bromophenol S1 Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->S1 B 1-Bromo-2-chloroethane B->S1 C Cyclopropylamine S2 Step 2: Nucleophilic Substitution (Acetonitrile, Reflux) C->S2 Excess amine as base & nucleophile I1 1-(2-Bromoethoxy)-4-bromobenzene (Intermediate) I1->S2 P N-(2-(4-bromophenoxy)ethyl)cyclopropanamine (Final Product) S1->I1 Formation of Ether Linkage Pur Purification (Column Chromatography) S2->Pur Crude Product Pur->P

Caption: Proposed two-step synthesis and purification workflow.

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-bromobenzene (Intermediate)

Rationale: The Williamson ether synthesis is a classic and highly efficient method for forming aryl ethers. Using potassium carbonate as a mild base is advantageous as it is inexpensive, easy to remove by filtration, and minimizes side reactions. Acetone is a suitable solvent due to its appropriate boiling point and ability to dissolve the reactants. 1-Bromo-2-chloroethane is chosen as the electrophile; the bromo group is significantly more reactive than the chloro group in this substitution, allowing for selective formation of the desired intermediate.

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (10 mL/g of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Rationale: This step involves a nucleophilic substitution where cyclopropylamine displaces the terminal bromine atom of the intermediate. Using an excess of cyclopropylamine serves a dual purpose: it acts as the nucleophile and also as the base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

Protocol:

  • In a sealed pressure vessel, dissolve the crude 1-(2-bromoethoxy)-4-bromobenzene (1.0 eq) in acetonitrile (15 mL/g).

  • Add cyclopropylamine (3.0-4.0 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 80-90°C for 24 hours. The development of pressure is expected.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopropylamine.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude final product.

Purification Protocol

Rationale: The crude product will likely contain unreacted starting material and side products. Flash column chromatography is the standard method for purifying research-scale quantities of small molecules. A gradient elution from a non-polar to a more polar solvent system allows for the separation of compounds with different polarities.

  • Prepare a silica gel column.

  • Adsorb the crude product onto a small amount of silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate). A small amount of triethylamine (0.5%) can be added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to afford N-(2-(4-bromophenoxy)ethyl)cyclopropanamine as a pure solid or oil.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The aromatic protons on the bromophenyl ring should appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm. The two methylene groups (-O-CH₂-CH₂-N-) will appear as triplets between δ 2.8-4.2 ppm. The cyclopropyl protons will produce complex multiplets in the upfield region, typically between δ 0.4-2.5 ppm. The N-H proton will likely be a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms. Characteristic signals include those for the aromatic carbons (δ 110-160 ppm), the aliphatic linker carbons (δ 40-70 ppm), and the highly shielded cyclopropyl carbons (δ 5-35 ppm).

  • HRMS (High-Resolution Mass Spectrometry): HRMS will provide an exact mass measurement, confirming the elemental composition (C₁₁H₁₄BrNO). A key diagnostic feature will be the isotopic pattern of the molecular ion peak, showing two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the presence of the bromine-79 and bromine-81 isotopes.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands, including a C-O-C ether stretch (~1240 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), an N-H bend (~1600 cm⁻¹), and C-H stretches for both sp² and sp³ hybridized carbons (~2850-3100 cm⁻¹).

  • HPLC (High-Performance Liquid Chromatography): Purity is best assessed using reverse-phase HPLC. A typical method would employ a C18 column with a gradient elution of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid as a modifier) and UV detection (e.g., at 220 nm and 254 nm). This technique should show a single major peak for the pure compound, allowing for quantification of purity.

Potential Applications in Drug Discovery

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a versatile scaffold that can be leveraged in multiple ways within a drug discovery campaign.

Scaffold for CNS-Targeted Libraries

Given the prevalence of the phenylcyclopropylamine core in CNS-active agents, this molecule is an ideal starting point for building a focused library of compounds. Its potential as a modulator of serotonin receptors or as an inhibitor of enzymes like LSD1 warrants investigation.[3][5]

Structure-Activity Relationship (SAR) Vector Analysis

The molecule offers three clear vectors for chemical modification to explore the SAR and optimize for potency, selectivity, and ADME properties.

Caption: Key vectors for structure-activity relationship (SAR) exploration.

  • Vector 1 (Aromatic Ring): The bromine atom is a prime site for modification via palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents, probing electronic and steric effects on target binding.

  • Vector 2 (Ethyl Linker): The length and flexibility of the ethyl linker can be altered. Shortening, lengthening, or introducing rigidity (e.g., with a double bond or incorporating it into a ring) can significantly impact the compound's conformational profile and biological activity.

  • Vector 3 (Cyclopropylamine): The secondary amine can be alkylated or acylated to explore further interactions with the target. The cyclopropyl group itself can be substituted or replaced with other small, strained rings (e.g., cyclobutyl) to fine-tune activity.

References

  • Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (n.d.). A Safe and Scalable Process for the Preparation of N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(4-Bromophenyl)ethyl]-7-methoxy-2-(3-thienyl)-3-quinolinemethanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylcyclopropanamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-methylcyclopropanamine. Retrieved from [Link]

  • Majerz-Maniecka, K., Gierczyk, B., & Piosik, J. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials (Basel, Switzerland), 13(23), 5489. Retrieved from [Link]

  • Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1705–1709. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropan-1-amine. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1705–1709. Retrieved from [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 114–115. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Shimadzu Corporation. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • Bon, H., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5845–5895. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

  • Wang, Z., et al. (2020). Review of cyclopropyl bromide synthetic process. IOP Conference Series: Earth and Environmental Science, 546, 042045. Retrieved from [Link]

Sources

The Bromophenoxy Motif in Fragment-Based Drug Discovery: A Dual-Function Probe for Structural Biology and Affinity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the primary challenge is not merely identifying binders, but unambiguously determining their binding modes. The bromophenoxy motif represents a "privileged" structural element that solves two critical problems simultaneously: it provides a distinct chemical handle for affinity via halogen bonding (XB) and acts as a high-fidelity fiducial marker for X-ray crystallography via anomalous scattering. This guide details the physicochemical rationale, screening methodologies, and structural interpretation of bromophenoxy-containing fragments.

Part 1: The Physicochemical Rationale

The Sigma Hole ( -hole) Mechanism

The utility of the bromophenoxy motif relies on the anisotropic distribution of electron density around the bromine atom.[1] Unlike the isotropic "sphere" often depicted in basic chemistry, a covalently bonded bromine atom exhibits a region of positive electrostatic potential on its outer tip, collinear with the C-Br bond. This region is the


-hole .[1][2]
  • Interaction Geometry: The

    
    -hole acts as a Lewis acid (electrophile), interacting with Lewis bases (nucleophiles) such as backbone carbonyl oxygens, nitrogen atoms in histidine, or sulfur in methionine/cysteine.
    
  • Directionality: The interaction is highly directional (

    
    ). This geometric constraint is stricter than hydrogen bonding, providing high entropic selectivity.
    
  • The Phenoxy Modulation: In a bromophenoxy scaffold, the ether oxygen serves two roles:

    • H-Bond Acceptor: It accepts hydrogen bonds from the protein (e.g., hinge region amides in kinases).

    • Electronic Modulation: While the oxygen is electron-donating (which theoretically weakens the

      
      -hole compared to electron-withdrawing groups), the overall lipophilicity and shape complementarity of the phenyl ring often compensate, creating a balanced "anchor" fragment.
      
Quantitative Comparison of Interactions

The following table summarizes the energetic contributions of the bromophenoxy motif components compared to standard interactions.

Interaction TypeComponentEnergy (kcal/mol)Geometric RequirementKey Target Residues
Halogen Bond (XB) C-Br

O=C
1.0 – 5.0Linear (

)
Backbone Carbonyls
Hydrogen Bond -O-

H-N
1.0 – 7.0Flexible (

)
Hinge region amides, Ser, Thr

-Stacking
Phenyl Ring1.0 – 3.0Parallel/T-shapedPhe, Tyr, Trp
Hydrophobic Br (Belt region)< 1.0Non-directionalHydrophobic pockets

Part 2: The Analytical Advantage (Anomalous Scattering)

The "Killer Application" of brominated fragments in FBDD is not just affinity, but detectability . Weak binders (mM affinity) often yield ambiguous electron density maps (


) where water molecules can be mistaken for fragments.

Bromine has a K-absorption edge at 13.47 keV (0.92 Å) . By collecting diffraction data at this energy, researchers can generate an anomalous difference map that reveals the bromine atom's position with absolute certainty, even at low occupancy.

Visualization of the Screening Workflow

The following diagram outlines the logic flow for a "Bromine-Scan" campaign, distinguishing it from standard crystallographic screening.

BromineScreening cluster_logic Decision Gate Library Bromophenoxy Fragment Library Soak Crystal Soaking (High Conc. >10mM) Library->Soak DataCollection X-Ray Diffraction @ 13.47 keV (K-edge) Soak->DataCollection Processing Data Processing DataCollection->Processing AnomalousMap Generate Anomalous Difference Map Processing->AnomalousMap Phasing Signal Validation Hit Validation (Real Space Correlation) AnomalousMap->Validation > 4σ Peak

Figure 1: Workflow for Anomalous Scattering-based Fragment Screening. The use of the K-edge energy allows for the isolation of the bromine signal distinct from the protein electron density.

Part 3: Experimental Protocol

Objective: To identify low-affinity bromophenoxy fragment binders using X-ray crystallography.

Phase 1: Library Preparation
  • Selection: Curate a "FragLite" or "HEFLib" (Halogen-Enriched Fragment Library) subset containing 4-bromophenoxy, 3-bromophenoxy, and 5-bromo-2-methoxyphenol motifs.

  • Solubility: Dissolve fragments to 100 mM in d6-DMSO. Ensure no precipitation (brominated compounds can be lipophilic).

Phase 2: Crystal Soaking (The "Soak and Shoot" Method)
  • Condition Optimization: Determine the maximum solvent tolerance of your crystal system (usually 5-10% DMSO).

  • Soaking:

    • Transfer crystals into a drop containing the reservoir solution + fragment (final conc: 10–50 mM).

    • Critical Step: Soak times should be short (1–2 hours) to prevent crystal degradation, as bromophenoxy fragments can disrupt packing due to lipophilicity.

  • Cryoprotection: Briefly pass the crystal through a cryo-solution containing the same concentration of the fragment to prevent "wash-out" of low-affinity binders.

Phase 3: Data Collection & Phasing
  • Beamline Setup: Tune the monochromator to 13.5 keV (just above the Br K-edge) to maximize the anomalous signal (

    
    ).
    
  • Strategy: Collect a highly redundant dataset (360° rotation or high multiplicity) to ensure accurate measurement of the small anomalous differences.

  • Map Calculation:

    • Compute the standard electron density map (

      
      ).
      
    • Compute the anomalous difference map (

      
      ).
      
    • Hit Criteria: A peak > 4.0

      
       in the anomalous map that correlates with positive density in the 
      
      
      
      map constitutes a validated hit.

Part 4: Structural Case Study & Mechanism

Interaction Geometry: The "Lock and Key" of Halogen Bonding

In successful bromophenoxy hits (e.g., in kinase hinge regions or HIV protease flaps), the binding mode is often defined by the strict linearity of the halogen bond.

InteractionGeometry C_Ring Phenyl Ring (Scaffold) Br Bromine Atom (Donor) C_Ring->Br Covalent EtherO Ether Oxygen (H-Bond Acceptor) C_Ring->EtherO Covalent SigmaHole σ-Hole (+) Br->SigmaHole Anisotropic Distribution Target Protein Carbonyl (C=O) (Acceptor) SigmaHole->Target Halogen Bond (180°) Amide Protein Amide (NH) (Donor) Amide->EtherO Hydrogen Bond

Figure 2: Dual-interaction mechanism of the bromophenoxy motif. The bromine engages in a directional halogen bond while the ether oxygen accepts a hydrogen bond, creating a "two-point" anchor.

Real-World Application: Kinase Inhibitors

In the development of inhibitors for kinases like CDK2, bromophenoxy fragments have been observed to bind in the ATP pocket.

  • Mechanism: The ether oxygen mimics the ATP adenine N1 interaction (accepting an H-bond from the hinge region).

  • The Twist: The bromine atom often points away from the classic hydrophobic back-pocket, instead engaging backbone carbonyls in the solvent-exposed regions or the gatekeeper residue, providing a vector for growing the fragment into a lead compound.

References

  • Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue. Journal of the American Chemical Society.[3] [Link]

  • Tiefenbrunn, T., et al. (2014).[4] Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design. [Link]

  • Politzer, P., et al. (2013). Halogen bonding: the sigma-hole. Journal of Molecular Modeling. [Link]

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. [Link]

  • Wood, D. J., et al. (2019). FragLites: Minimal, Halogenated Fragments for the Exploration of Protein–Ligand Interaction Space. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthetic route for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine from 4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine , a secondary amine scaffold frequently utilized in medicinal chemistry as a linker for GPCR antagonists (e.g., H3 receptor antagonists) and kinase inhibitors.

The synthesis is designed for reliability and scalability (gram-scale). It utilizes a two-step convergent approach:

  • Williamson Ether Synthesis: Mono-alkylation of 4-bromophenol with 1,2-dibromoethane.

  • Nucleophilic Substitution: N-alkylation of cyclopropanamine with the phenoxyethyl bromide intermediate.

Key Technical Challenge: The primary challenge is preventing the formation of the bis-phenoxy dimer in Step 1 and the bis-alkylated amine in Step 2. This protocol employs specific stoichiometric controls to maximize the yield of the desired mono-substituted product.

Retrosynthetic Analysis & Strategy

The synthetic logic relies on the high nucleophilicity of the phenoxide anion and the subsequent reactivity of the primary alkyl bromide.

Retrosynthesis Target Target Molecule N-(2-(4-bromophenoxy)ethyl)cyclopropanamine Inter Intermediate 1-bromo-4-(2-bromoethoxy)benzene Target->Inter N-Alkylation (SN2) Amine Amine Source Cyclopropanamine Target->Amine N-Alkylation (SN2) SM1 Starting Material 1 4-Bromophenol Inter->SM1 Williamson Ether Synthesis SM2 Linker Reagent 1,2-Dibromoethane (Excess) Inter->SM2 Williamson Ether Synthesis

Figure 1: Retrosynthetic disconnection showing the two-step assembly from commercially available 4-bromophenol.

Experimental Protocols

Step 1: Synthesis of 1-bromo-4-(2-bromoethoxy)benzene

Objective: Selective mono-alkylation of 4-bromophenol. Critical Mechanism: Using a large excess of 1,2-dibromoethane is statistically required to ensure the phenoxide attacks a free dibromide molecule rather than the already-formed product, preventing the formation of the 1,2-bis(4-bromophenoxy)ethane byproduct.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
4-Bromophenol 173.011.05.00 gSubstrate
1,2-Dibromoethane 187.864.021.7 g (approx 10 mL)Linker / Electrophile
Potassium Carbonate (

)
138.212.510.0 gBase
Acetonitrile (ACN) --50 mLSolvent
Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve 4-bromophenol (5.00 g, 28.9 mmol) in acetonitrile (50 mL).

  • Deprotonation: Add anhydrous

    
     (10.0 g, 72.2 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Add 1,2-dibromoethane (21.7 g, 115.6 mmol) in one portion.

    • Note: 1,2-dibromoethane is toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 12–16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting phenol (

      
      ) should disappear; the product (
      
      
      
      ) and excess dibromide (high
      
      
      ) will be visible.
  • Workup:

    • Cool to room temperature.[2][8]

    • Filter off the solid inorganic salts (

      
      /KBr) and rinse the cake with fresh acetonitrile.
      
    • Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the excess 1,2-dibromoethane.

  • Purification:

    • The residue may contain traces of the bis-ether byproduct (insoluble in cold hexanes) and remaining dibromide.

    • Recrystallization: Dissolve the crude solid in hot ethanol or methanol (minimum volume), cool to 0°C. The product crystallizes as white needles.

    • Alternatively, use Flash Column Chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).
      
  • Yield Expectation: 70–85% (approx. 6.0 g).

Step 2: Synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Objective: Displacement of the alkyl bromide by cyclopropanamine. Critical Hazard: Cyclopropanamine is volatile (bp ~49–50°C) and toxic. This reaction must be performed in a sealed pressure vessel to prevent loss of reagent and ensure safety.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
Intermediate (Step 1) 279.961.02.80 gSubstrate
Cyclopropanamine 57.095.02.85 g (~3.5 mL)Nucleophile
Ethanol (EtOH) --15 mLSolvent
Potassium Iodide (KI) 166.000.1160 mgCatalyst (Finkelstein)
Procedure
  • Setup: Use a heavy-walled glass pressure tube (e.g., Ace Glass) with a Teflon screw cap.

  • Charging: Add the bromo-intermediate (2.80 g, 10 mmol), ethanol (15 mL), and catalytic KI (160 mg).

    • Mechanistic Insight: KI generates the in situ alkyl iodide, which is a better leaving group, accelerating the reaction rate significantly.

  • Amine Addition: Cool the tube in an ice bath (0°C) to minimize amine volatility. Add cyclopropanamine (3.5 mL, 50 mmol) quickly via syringe.

    • Stoichiometry Note: 5 equivalents are used to suppress the formation of the tertiary amine (double alkylation of the cyclopropylamine).

  • Reaction: Seal the vessel tightly. Heat in an oil bath at 60–70°C for 12–18 hours.

    • Safety: Use a blast shield. Do not overheat, as cyclopropanamine generates significant vapor pressure.

  • Workup:

    • Cool the vessel to room temperature, then to 0°C before opening.

    • Concentrate the mixture under reduced pressure to remove ethanol and excess cyclopropanamine.

    • Acid-Base Extraction (Self-Validating Step):

      • Dissolve residue in EtOAc (50 mL).

      • Wash with 1M HCl (2 x 30 mL). The product (amine) moves to the aqueous layer; neutral impurities (unreacted bromide) stay in organics.

      • Basify the aqueous layer to pH > 12 using 4M NaOH.

      • Extract the cloudy aqueous mixture with EtOAc (3 x 30 mL).

      • Dry combined organics over

        
        , filter, and concentrate.
        
  • Purification: The acid-base extraction usually yields pure product. If necessary, purify via column chromatography (DCM/MeOH 95:5 + 1%

    
    ).
    
  • Yield Expectation: 60–75% as a pale yellow oil or low-melting solid.

Process Workflow Diagram

Workflow Start Start: 4-Bromophenol Step1 Step 1: Ether Synthesis (+ 4.0 eq 1,2-dibromoethane) Reflux ACN, 16h Start->Step1 Check1 TLC Check (Disappearance of Phenol) Step1->Check1 Purify1 Purification Recrystallization (EtOH) Check1->Purify1 Complete Step2 Step 2: Amination (+ 5.0 eq Cyclopropanamine) Sealed Tube, 65°C, 16h Purify1->Step2 Extract Acid-Base Extraction (Isolates Basic Amine) Step2->Extract Final Final Product N-(2-(4-bromophenoxy)ethyl)cyclopropanamine Extract->Final

Figure 2: Operational workflow emphasizing the critical purification checkpoints.

Analytical Validation

To validate the synthesis, the following NMR signals are diagnostic:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.35 (d, 2H, Ar-H): Characteristic of 4-bromophenyl group.
      
    • 
       6.78 (d, 2H, Ar-H): Ortho to oxygen.
      
    • 
       4.05 (t, 2H, 
      
      
      
      ): Triplet for the ether linkage.
    • 
       3.05 (t, 2H, 
      
      
      
      ): Triplet for the methylene adjacent to the amine.
    • 
       2.15 (m, 1H, Cyclopropyl-CH): Methine proton of the cyclopropyl ring.
      
    • 
       0.4–0.5 (m, 4H, Cyclopropyl-
      
      
      
      ): High field multiplets characteristic of the strained ring.

Safety & Handling References

  • Cyclopropanamine: Highly flammable and toxic.[9] Lachrymator. It has a low boiling point (50°C).[9] Always handle in a well-ventilated fume hood. Store in a refrigerator.

  • 1,2-Dibromoethane: A known carcinogen and potent alkylating agent. Double-glove (Nitrile) and avoid all skin contact.

  • Pressure Reactions: Step 2 involves heating a volatile amine. Ensure glassware is rated for pressure (e.g., heavy-walled borosilicate) and use a safety shield.

References

  • Source: ChemSpider Synthetic Pages. "Mono-Alkylation of a Phenol with 1,2-Dibromoethane.
  • Cyclopropylamine Reactivity & Handling

    • Source: Longdom Publishing.
    • URL:[Link]

    • Relevance: Provides safety data and nucleophilic substitution context.
  • General Nucleophilic Substitution on Phenoxyethyl Bromides

    • Source: Organic Syntheses, Coll.[1] Vol. 1.

    • URL:[Link] (Analogous ether synthesis).

    • Relevance: Foundational technique for phenoxy-alkyl-halide synthesis.
  • Commercial Availability & Structure Verification

    • Source: BLD Pharm Product Page (CAS 18381-82-3).[10]

    • Relevance: Confirms stability and existence of the target compound.

Sources

Application Notes and Protocols for the Synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a valuable substituted amine that serves as a key building block in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif, featuring a bromophenoxy group, an ethyl linker, and a cyclopropylamine moiety, makes it a versatile intermediate for introducing these specific functionalities into larger molecules. Reductive amination stands out as a highly effective and widely employed method for the synthesis of such secondary amines due to its efficiency, selectivity, and operational simplicity.[1][2] This one-pot reaction combines a carbonyl compound and an amine to form an intermediate imine, which is then reduced in situ to the desired amine.[3][4][5] This approach avoids the common issue of overalkylation often encountered in direct N-alkylation with alkyl halides.[3]

This document provides detailed protocols for the synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, targeting researchers, scientists, and professionals in drug development. We will explore two robust protocols utilizing different selective reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). The causality behind experimental choices, troubleshooting guidance, and comprehensive references are included to ensure scientific integrity and practical applicability.

Synthetic Strategy Overview

The synthesis of the target compound commences with the reaction between 2-(4-bromophenoxy)ethanal and cyclopropanamine. The aldehyde can be prepared from commercially available 2-(4-bromophenoxy)ethanol via oxidation. The subsequent reductive amination is the core focus of these protocols.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Target Molecule 2-(4-bromophenoxy)ethanol 2-(4-bromophenoxy)ethanol 2-(4-bromophenoxy)ethanal 2-(4-bromophenoxy)ethanal 2-(4-bromophenoxy)ethanol->2-(4-bromophenoxy)ethanal Oxidation Cyclopropanamine Cyclopropanamine N-(2-(4-bromophenoxy)ethyl)cyclopropanamine N-(2-(4-bromophenoxy)ethyl)cyclopropanamine Cyclopropanamine->N-(2-(4-bromophenoxy)ethyl)cyclopropanamine 2-(4-bromophenoxy)ethanal->N-(2-(4-bromophenoxy)ethyl)cyclopropanamine Reductive Amination

Caption: Synthetic workflow for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for reductive aminations.[6][7] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of the intermediate iminium ion in the presence of the starting aldehyde.[7] This "one-pot" procedure is highly efficient and generally provides clean reactions with high yields.[6][8]

Reaction Mechanism

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion under mildly acidic conditions. The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine.

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction A Aldehyde + Amine B Hemiaminal A->B Nucleophilic Attack C Iminium Ion B->C Dehydration D Secondary Amine C->D Hydride Transfer (NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Step-by-Step Protocol

Materials:

  • 2-(4-bromophenoxy)ethanal

  • Cyclopropanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(4-bromophenoxy)ethanal (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.5 M).

  • Addition of Amine and Acid: Add cyclopropanamine (1.1-1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.0-1.5 eq). The acetic acid acts as a catalyst for imine formation.[7]

  • Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[10] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10][11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(4-bromophenoxy)ethyl)cyclopropanamine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN) - The Borch Reaction

Sodium cyanoborohydride is another widely used reducing agent for reductive amination, a process often referred to as the Borch reaction.[4][5] It is less reactive than sodium borohydride and is stable in mildly acidic conditions (pH 4-5), which are optimal for imine formation.[3] This selectivity allows it to preferentially reduce the iminium ion over the starting carbonyl compound.[3][4]

Caution: Sodium cyanoborohydride is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic work-up conditions can generate toxic hydrogen cyanide (HCN) gas.

Step-by-Step Protocol

Materials:

  • 2-(4-bromophenoxy)ethanal

  • Cyclopropanamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-bromophenoxy)ethanal (1.0 eq) and cyclopropanamine (1.1-1.2 eq) in methanol (to a concentration of approximately 0.1-0.5 M).

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 4-5. Monitor the pH using pH paper. This acidic condition facilitates the formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8) to neutralize the acid and any residual HCN.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between water and an organic solvent like ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10][11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Data Summary and Comparison

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CN (Borch Reaction)
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydride
Typical Solvent DCE, DCM, THF[6][12]Methanol, Ethanol[12]
Catalyst Acetic Acid[7]Acetic Acid (to control pH)
Reaction Time Generally faster (1-4 hours)[6]Can be slower (2-12 hours)
Yield Typically high[8]Generally good to high
Safety Considerations Less toxic byproductsHighly toxic reagent, potential for HCN gas evolution
Work-up Standard aqueous work-upRequires careful basic quench

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete imine/iminium ion formation.- Deactivated reducing agent.- Incorrect pH (for NaBH₃CN).- Increase the reaction time for imine formation before adding the reducing agent.- Use fresh, anhydrous reagents and solvents.- For the Borch reaction, carefully monitor and adjust the pH to the optimal range of 4-5.
Presence of Unreacted Aldehyde - Insufficient amount of reducing agent.- Deactivated reducing agent.- Add an additional portion of the reducing agent and continue to monitor the reaction.- Ensure the reducing agent has been stored properly under anhydrous conditions.
Formation of Alcohol Byproduct - Reducing agent is too reactive (e.g., NaBH₄ used improperly).- For NaBH(OAc)₃, this is less common but can occur with very reactive aldehydes.- Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.- If using NaBH₄, ensure complete imine formation before its addition.[3]
Difficulty in Purification - Presence of unreacted amine.- Formation of closely related impurities.- Use a slight excess of the aldehyde if the amine is more valuable to ensure its full consumption.- Optimize the chromatography conditions (solvent system, gradient). Consider an acidic wash during work-up to remove excess amine.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Aleixandre, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10496–10505. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. (2023, September 26). Chemistry Learner. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Journal of Visualized Experiments. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • 09.10 Reductive Amination - YouTube. (2020, May 7). TMP Chem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Application Note & Protocol: Synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, a novel secondary amine with potential applications in pharmaceutical and materials science research. The synthetic route described herein is a nucleophilic substitution reaction involving the alkylation of cyclopropanamine with 1-bromo-2-(4-bromophenoxy)ethane. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and expected outcomes. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The alkylation of amines is a fundamental transformation in organic chemistry, pivotal for the construction of more complex nitrogen-containing molecules from simpler precursors.[1] This process, typically proceeding through an S_N2 mechanism, involves the nucleophilic attack of an amine on an alkyl halide.[2] Cyclopropylamines are particularly interesting building blocks in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety.[3][4] The strained three-membered ring enhances the reactivity of the amine, making it a potent nucleophile.[3]

The target molecule, N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, incorporates a cyclopropylamine group and a bromophenoxy-ethyl moiety. This combination of functional groups suggests its potential as an intermediate for the synthesis of biologically active compounds and novel materials. This protocol outlines a robust procedure for the synthesis of this compound, addressing common challenges in amine alkylation such as polyalkylation.[5][6]

Reaction Scheme

The overall reaction is the N-alkylation of cyclopropanamine with 1-bromo-2-(4-bromophenoxy)ethane.

G reactant1 Cyclopropanamine product N-(2-(4-bromophenoxy)ethyl)cyclopropanamine reactant1->product reactant2 1-bromo-2-(4-bromophenoxy)ethane reactant2->product byproduct HBr G start Start setup Reaction Setup start->setup reagents Add Cyclopropanamine and K₂CO₃ to Acetonitrile setup->reagents addition Add 1-bromo-2-(4-bromophenoxy)ethane reagents->addition reflux Heat to Reflux addition->reflux monitor Monitor Reaction by TLC reflux->monitor workup Aqueous Workup monitor->workup extraction Extract with CH₂Cl₂ workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification end End purification->end

Sources

Technical Application Note: Safe Handling and Synthetic Utilization of Cyclopropylamine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strain-Reactivity Paradox

Cyclopropylamine (CPA) is a privileged structural motif in modern drug discovery, appearing in FDA-approved therapeutics such as Tranylcypromine (MAO inhibitor), Ciprofloxacin (antibiotic), and Ticagrelor (P2Y12 inhibitor). Its value lies in its unique geometry: the cyclopropane ring imposes significant conformational restriction, often improving metabolic stability and potency compared to acyclic alkyl amines.

However, the very feature that makes CPA valuable—its high ring strain energy (~27.5 kcal/mol)—dictates its hazardous nature. Unlike unstrained aliphatic amines, CPA possesses "banana bonds" (high p-character), making the ring susceptible to radical opening and oxidative scission. This guide provides a rigorous framework for handling CPA, moving beyond basic safety data sheets (SDS) to address the specific challenges of volatility, carbon dioxide sensitivity, and radical instability.

Core Safety Profile & Hazard Mitigation

Critical Hazards
  • Extreme Flammability: Flash point is approx. 1°C (34°F). Vapors are heavier than air and can travel to ignition sources.[1][2]

  • Corrosivity: Category 1B skin corrosive.[1][3][4][5] Causes irreversible eye damage and severe respiratory tract burns.

  • Lachrymator: Potent tear-inducing agent even at low concentrations.

  • Toxicity: Inactivates Cytochrome P450 enzymes via a mechanism-based "suicide inhibition" pathway involving ring fragmentation.

Engineering Controls & PPE
  • Ventilation: All operations must occur in a certified chemical fume hood operating at face velocity >100 fpm.

  • Glove Selection: Standard nitrile gloves offer insufficient protection against prolonged contact due to the small molecular size of CPA.

    • Recommendation: Double-gloving (Nitrile over Laminate/PE) or use of Butyl Rubber gloves for bulk handling.

  • Respiratory: If work outside a hood is unavoidable (not recommended), a full-face respirator with organic vapor cartridges (OV) is mandatory.

Storage & Stability: The Carbonate Trap

A common failure mode in CPA protocols is the use of degraded reagents. CPA is highly hygroscopic and reacts avidly with atmospheric CO₂ to form cyclopropylammonium cyclopropylcarbamate (a white solid crust).

The Self-Validating Storage Protocol:

  • Visual Inspection: Before every use, inspect the bottle cap threads. Presence of white solid indicates seal failure.

  • Inert Atmosphere: Store exclusively under Nitrogen or Argon.

  • Temperature: Store at 2–8°C. Cold storage minimizes volatility but increases moisture condensation risk upon opening.

    • Rule: Allow container to warm to room temperature before opening to prevent water condensation inside the bottle.

Visualizing the Handling Lifecycle

The following diagram outlines the decision logic for safe handling, from retrieval to waste disposal.

CPA_Handling_Lifecycle Start Reagent Retrieval (Cold Storage) Check Visual Integrity Check (White Crust?) Start->Check Fail Quarantine/Purify (Distillation req.) Check->Fail Yes Pass Equilibrate to RT (Prevent Condensation) Check->Pass No Dispense Dispensing Mode Pass->Dispense Liquid Liquid Handling (Syringe/Septum) Dispense->Liquid Small Scale (<5mL) Salt In-Situ Salt Formation (HCl/TsOH) Dispense->Salt Large Scale / Storage Reaction Reaction Execution Liquid->Reaction Salt->Reaction Waste Acidic Quench & Disposal (Segregated Stream) Reaction->Waste

Figure 1: Decision logic for the safe retrieval, dispensing, and disposal of Cyclopropylamine.

Detailed Experimental Protocols

Protocol A: Volumetric Dispensing (Liquid Phase)

For reactions requiring free base CPA.

Context: CPA has a low boiling point (~50°C). Pouring introduces significant evaporation and exposure risk.

  • Preparation: Purge a clean, dry reaction vessel with Argon.

  • Transfer: Use the "Sure-Seal" technique .

    • Insert a long needle connected to an inert gas line (bubbler exit) into the reagent bottle septum to equalize pressure.

    • Withdraw the required volume using a gas-tight glass syringe or a positive-displacement pipette. Do not use air-displacement pipettes (standard Gilson/Rainin) as the high vapor pressure will cause dripping and inaccurate dosing.

  • Addition: Inject CPA directly into the solvent below the surface level to minimize vaporization.

Protocol B: In-Situ Salt Formation (Stabilization)

Recommended for bulk storage or non-nucleophilic applications.

Context: Converting CPA to its Hydrochloride (HCl) or Tosylate (TsOH) salt eliminates volatility and prevents carbonate formation.

  • Dissolution: Dissolve CPA (1.0 equiv) in anhydrous Diethyl Ether (Et₂O) or 1,4-Dioxane (0.5 M concentration).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.05 equiv).

    • Observation: A thick white precipitate will form immediately. Exothermic reaction.

  • Isolation: Filter the solid under an inert atmosphere (Schlenk filtration preferred).

  • Drying: Dry under high vacuum. The resulting salt is a stable solid that can be stored at room temperature.

Protocol C: Reaction Workup (The Water-Miscibility Challenge)

Context: CPA is miscible with water (LogP ~ 0.07). Standard aqueous extraction often leads to poor recovery of the unreacted amine or product if it retains the amine functionality.

The "Salting Out" Strategy:

  • Quench: If the reaction is complete, quench with saturated aqueous NaHCO₃ (if acidic) or NH₄Cl (if basic).

  • Saturation: Add solid NaCl to the aqueous layer until saturation is reached. This increases the ionic strength, forcing the organic amine out of the aqueous phase (Hofmann effect).

  • Extraction Solvent: Do NOT use Diethyl Ether (too volatile). Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for maximum recovery.

  • pH Adjustment: If the product is the amine, ensure the aqueous layer is pH > 12 using NaOH before extraction.

Reactivity & Mechanism: The Radical Clock[6]

Researchers must be aware that CPA is a "Radical Clock." If an unpaired electron is generated on the nitrogen or the alpha-carbon, the ring opens rapidly (


), destroying the cyclopropyl motif.
Diagram: Reactivity Pathways

This diagram illustrates the divergence between safe ionic chemistry and destructive radical chemistry.

CPA_Reactivity CPA Cyclopropylamine (CPA) Path_Ionic Ionic Pathway (Nucleophilic Attack) CPA->Path_Ionic Acyl Chlorides Alkyl Halides Path_Radical Radical/Oxidative Pathway (SET Mechanism) CPA->Path_Radical P450 Enzymes Strong Oxidizers SET Reagents Amide Stable Amide/Amine (Target Product) Path_Ionic->Amide Retention of Ring RingOpen Ring Opening (Destruction of Motif) Path_Radical->RingOpen Fragmentation

Figure 2: Mechanistic divergence. Avoid Single Electron Transfer (SET) oxidants to preserve the cyclopropane ring.

Waste Disposal

  • Segregation: Never mix CPA waste with oxidizing acids (Nitric, Perchloric) or metal hydrides.

  • Neutralization: Before disposal, dilute waste streams with a high-boiling solvent (e.g., toluene) and slowly neutralize with 10% HCl. This converts volatile free amine into non-volatile salts, reducing flammability and odor hazards in the waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12930, Cyclopropylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Cyclopropylamine - Hazards. Retrieved from [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicide inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society.[6] (Mechanistic source for radical ring opening).

  • Wipf, P., & Heimgartner, H. (2005).Strained Heterocycles in Organic Synthesis. (General reference for handling strained amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopropane Moiety Stability During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who incorporate the valuable cyclopropane motif in their molecules. While prized for enhancing metabolic stability and potency, the inherent ring strain of cyclopropanes presents a significant challenge during common synthetic transformations, particularly acid-catalyzed hydrolysis.

This document provides in-depth, field-proven insights and troubleshooting guides to help you selectively perform acid hydrolysis reactions while preserving the integrity of the cyclopropane ring.

Frequently Asked Questions (FAQs): The "Why" and "How"

This section addresses the fundamental principles governing cyclopropane stability and provides actionable strategies for your experimental design.

Q1: Why is the cyclopropane ring so susceptible to opening under acidic conditions?

A1: The susceptibility of the cyclopropane ring to acid-catalyzed opening stems from a combination of two key factors:

  • Inherent Ring Strain: The C-C-C bond angles in cyclopropane are forced to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain results in weaker C-C bonds (approximately 27.5 kcal/mol of strain energy) that are thermodynamically poised to open.[1]

  • Electronic Structure and Carbocation Stabilization: The C-C bonds in cyclopropane have a high degree of p-character, often described by the Walsh orbital model.[2] This allows the ring to act as a good donor in hyperconjugation, effectively stabilizing an adjacent positive charge. When an acid protonates the ring or a nearby functional group, it can lead to the formation of a carbocation intermediate. The cyclopropane ring can then donate electron density to this carbocation, which weakens the ring's C-C bonds and lowers the activation energy for cleavage.[2]

The typical mechanism involves protonation followed by nucleophilic attack, which cleaves the ring to relieve this strain.

Q2: What is the general mechanism for acid-catalyzed ring opening?

A2: The reaction typically proceeds via a protonation-initiated cascade that generates a carbocationic intermediate, which is then quenched by a nucleophile. The process can be visualized as follows:

Acid-Catalyzed Ring Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening & Nucleophilic Attack Cyclopropane R-C₃H₄-R' H_plus H⁺ Protonated_CP [R-C₃H₄(H)-R']⁺ (Protonated Intermediate) Formation of a carbocation H_plus->Protonated_CP Carbocation R-CH₂-CH⁺-CH₂-R' Protonated_CP->Carbocation C-C Bond Cleavage Nu Nu⁻ Product R-CH₂-CH(Nu)-CH₂-R' (Ring-Opened Product) Nu->Product

Caption: General mechanism of acid-catalyzed cyclopropane ring opening.

Q3: Are all cyclopropanes equally unstable? What factors should I consider for my specific molecule?

A3: No, stability varies significantly based on substitution patterns.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups can stabilize the partial positive charge that develops during the ring-opening transition state, making the ring more susceptible to cleavage.

  • Electron-Withdrawing Groups (EWGs): Groups like esters or nitriles destabilize adjacent carbocations. If the EWG is directly attached to the ring, it generally increases the ring's stability towards acid.

  • Donor-Acceptor (D-A) Cyclopropanes: These are a special class with both an EDG and an EWG, typically in a 1,2-relationship. They are highly polarized and particularly reactive, often undergoing ring-opening under very mild Lewis acid conditions.[3][4] This reactivity is frequently exploited in synthetic chemistry for cycloaddition reactions.[5][6] If your molecule fits this profile, extreme caution is warranted.

  • Proximity to the Hydrolysis Site: A cyclopropane ring directly adjacent to a group being hydrolyzed (e.g., a cyclopropylmethyl ester) is at higher risk than one located further away in the molecule. Interestingly, esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under hydrolytic conditions due to hyperconjugative stabilization.[7][8]

Troubleshooting Guide: Preserving Ring Integrity
Q4: I need to hydrolyze an ester without opening my cyclopropane ring. Where do I start?

A4: Your primary goal is to use the mildest conditions possible that still achieve the desired hydrolysis. This involves carefully controlling the choice of acid, temperature, solvent, and reaction time. Strong Brønsted acids like concentrated HCl or H₂SO₄ should be avoided as a first choice.[9]

The following workflow provides a decision-making framework:

Caption: Decision workflow for selecting a hydrolysis method.

Q5: Which acidic conditions are considered "mild" and safer for my experiment?

A5: "Mild" conditions refer to those that lower the effective concentration of protons or use acids with non-nucleophilic counter-ions. Below is a comparison of common acidic reagents for hydrolysis, ordered from generally harsher to milder.

Reagent/ConditionpKa (approx.)Typical ConditionsProsCons/Risks
H₂SO₄ / HCl (aq.) < 01-6 M, RefluxInexpensive, effective for stubborn esters.High Risk. Prone to causing cyclopropane ring opening.[10]
p-Toluenesulfonic Acid (p-TsOH) -2.80.1-1 eq., Toluene/DCM, RefluxStrong organic-soluble acid.Can be aggressive; risk of ring opening is moderate to high.
Camphorsulfonic Acid (CSA) -2.50.1-1 eq., MeOH/DCM, RT-RefluxSimilar to p-TsOH, often with better solubility.Risk profile similar to p-TsOH.
Pyridinium p-toluenesulfonate (PPTS) ~5.3 (pyridinium ion)Catalytic, MeOH/EtOH, RT-RefluxGenerates low equilibrium concentration of H⁺. Excellent for acid-sensitive substrates.Slower reaction times may be required.
Amberlyst-15 / Nafion N/A (Solid Acid)Stirring in solvent (e.g., MeOH), RT-RefluxHeterogeneous catalyst, easily filtered off. Can be used in flow chemistry.Mass transfer limitations can slow the reaction.

Recommendation: Start with PPTS or a solid acid catalyst like Amberlyst-15 at room temperature and monitor the reaction closely. Only increase the temperature if the reaction is not proceeding.

Q6: My hydrolysis with a mild Brønsted acid still resulted in 30% ring-opened byproduct. What are my troubleshooting steps?

A6: If you are observing ring opening even under mild conditions, a systematic optimization is required:

  • Lower the Temperature: The activation energy for ring opening may be higher than for hydrolysis. Running the reaction at 0 °C or even lower, while extending the reaction time, can significantly favor the desired outcome.

  • Change the Solvent: Polar, protic solvents like methanol can participate in the reaction and may stabilize charged intermediates. Switching to a less polar, aprotic solvent like Dichloromethane (DCM) or 1,4-Dioxane with a stoichiometric amount of water may reduce the rate of ring opening.

  • Reduce Acid Loading: Titrate the amount of acid catalyst used. Use the lowest catalytic amount that provides a reasonable reaction rate (e.g., start at 0.05 eq. of PPTS).

  • Switch to a Non-Acidic Method: If optimization fails, it indicates that your substrate is too sensitive for any form of acid catalysis. The best alternative is to explore enzymatic hydrolysis.

Protocols & Methodologies
Protocol 1: Mild Hydrolysis of a Methyl Ester using PPTS

This protocol is suitable for substrates with moderate to high sensitivity to acid.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add your cyclopropane-containing methyl ester (1.0 eq.).

  • Reagents: Dissolve the starting material in a mixture of methanol and water (e.g., 9:1 v/v). Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for the disappearance of starting material and the formation of both the desired carboxylic acid and any potential ring-opened byproducts.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove the acid and the acidic product. The aqueous layer can then be acidified and extracted to isolate the product.

Protocol 2: Alternative Method - Enzymatic Hydrolysis

This is the ultimate mild method for highly sensitive substrates.

  • Enzyme Selection: Choose a lipase or esterase known for broad substrate compatibility (e.g., Lipase B from Candida antarctica (CALB), Porcine Liver Esterase).

  • Setup: In a flask, dissolve or suspend your ester substrate (1.0 eq.) in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). A co-solvent like THF or acetone may be needed to aid solubility.

  • Reaction: Add the selected enzyme (either free or immobilized on a resin). Stir the mixture gently at a controlled temperature (typically 25-40 °C).

  • Monitoring: Monitor the reaction by LC-MS. Enzymatic reactions can be slow, sometimes requiring 24-72 hours.

  • Workup: If using an immobilized enzyme, simply filter it off. If using a free enzyme, denature it by adding a water-miscible organic solvent (e.g., acetonitrile) and filter the precipitate. Extract the aqueous phase with an organic solvent to isolate the product. This method avoids all acidic conditions, providing the highest level of safety for the cyclopropane ring.[11]

References
  • BenchChem. (2025). The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions.
  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11.
  • ECHEMI. (n.d.). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
  • Canadian Journal of Chemistry. (n.d.). Mechanism of acid catalysed opening of the cyclopropane ring in the thujols.
  • ResearchGate. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.
  • BenchChem. (2025). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane.
  • ResearchGate. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
  • Burns, B. G. (2013). The chemistry and biology of cyclopropyl compounds.
  • Wikipedia. (n.d.). Cyclopropyl group.
  • ResearchGate. (n.d.).
  • Sun, C., et al. (2020). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One).
  • Wiley Online Library. (2024). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furolactams.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • Taylor & Francis. (n.d.). Enzymatic hydrolysis – Knowledge and References.

Sources

Technical Support Center: Stability Profile of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

[1]

Executive Summary

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a secondary amine building block featuring a cyclopropyl moiety and an aryl ether linkage. While the aryl ether backbone is robust, the cyclopropylamine (CPA) motif represents a critical stability liability , particularly under acidic conditions or oxidative stress.

This guide provides a self-validating troubleshooting framework for researchers observing degradation, precipitation, or inconsistent assay results.

Module 1: Chemical Stability Profile

The "Goldilocks" pH Zone

The stability of this molecule is dictated by the tension between the basicity of the secondary amine and the acid-sensitivity of the cyclopropyl ring.

ParameterValue / CharacteristicImpact on Stability
pKa (Calc) ~8.8 – 9.2 (Secondary Amine)At physiological pH (7.4), the molecule exists primarily as a cation (protonated), which improves solubility.
Acid Sensitivity High (pH < 3.0)Strong acids can protonate the cyclopropyl ring, leading to ring-opening hydrolysis (homo-conjugate addition).
Oxidation Risk Moderate Secondary amines are susceptible to N-oxide formation (M+16) in the presence of peroxides or aged DMSO.
Photostability Moderate The aryl bromide moiety can undergo debromination under high-intensity UV light (radical mechanism).
Degradation Pathways (Mechanistic View)

The following diagram illustrates the two primary degradation risks: Acid-Catalyzed Ring Opening and N-Oxidation .

DegradationPathwaysCompoundIntact Molecule(Free Base)ProtonatedProtonated Species(Stable Salt)Compound->Protonated  Mild Acid (pH 4-6)  NOxideN-Oxide Impurity(M+16)Compound->NOxide  Peroxides / Air(Aged DMSO)  RingOpenRing-Opened Product(Alcohol/Alkene mix)Protonated->RingOpen  Strong Acid (pH < 2)+ Heat  

Caption: Figure 1. Divergent degradation pathways based on environmental pH and oxidative stress.

Module 2: Solution Preparation & Solvents

Solvent Compatibility Matrix

Users frequently encounter precipitation when diluting DMSO stocks into aqueous buffers. Use this matrix to select the correct vehicle.

SolventSolubility RatingStability RiskRecommendation
DMSO Excellent (>50 mM)Oxidation Use anhydrous, fresh DMSO. Store stocks at -20°C under Argon. Avoid "activated" DMSO (e.g., Swern conditions).[1]
Ethanol Good (>20 mM)Low Good alternative for cellular assays if DMSO is toxic to cells.
Water (Neutral) Poor (<100 µM)Precipitation Free base is lipophilic. Requires protonation or co-solvent.
0.1M HCl Moderate Ring Opening Avoid long-term storage. The cyclopropyl ring is strained; strong mineral acids accelerate cleavage.
PBS (pH 7.4) Low Precipitation Kinetic solubility is low. Keep final DMSO concentration >0.5% or use carrier proteins (BSA).
Preparation Protocol: The "Step-Down" Dilution

Prevents "crashing out" during assay preparation.

  • Stock: Dissolve solid in 100% DMSO to 10 mM.

  • Intermediate: Dilute 10 mM stock 1:10 into 50% DMSO / 50% Water (not straight buffer). This creates a 1 mM intermediate.

  • Final: Dilute 1 mM intermediate into assay buffer.

    • Why? Direct dilution of lipophilic amines from 100% DMSO to 100% aqueous buffer often causes immediate, microscopic precipitation that creates false negatives in bioassays.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a new peak at M+16 in my LCMS. What is it?

Diagnosis: This is the N-oxide derivative. Cause:

  • Old DMSO stocks (DMSO absorbs water and forms peroxides over time).

  • Exposure to air/light for extended periods. Fix:

  • Re-synthesize fresh stock using degassed, anhydrous DMSO.

  • Add 1 mM DTT or dilute Ascorbic Acid to the buffer if the assay tolerates reducing agents.

Q2: My compound disappears in acidic mobile phase (0.1% TFA).

Diagnosis: Acid-catalyzed hydrolysis of the cyclopropyl ring. Context: While cyclopropylamines are generally stable in mild acid (e.g., acetic acid), strong acids like Trifluoroacetic Acid (TFA) can trigger ring opening, especially if the sample sits in the autosampler. Fix:

  • Switch mobile phase modifier from TFA (pH ~2) to Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5) .

  • Keep autosampler temperature at 4°C.

Q3: The compound precipitated in my cell culture media.

Diagnosis: Free base crash-out. Cause: The pH of media (7.4) converts the salt form back to the free base, which is lipophilic (LogP > 3). Fix:

  • Ensure final DMSO concentration is 0.5% - 1.0%.

  • Sonicate the intermediate dilution.

  • Verify solubility limits: Do not exceed 50 µM in serum-free media.

Module 4: Diagnostic Workflow

Use this logic tree to diagnose stability or purity issues in your experiments.

TroubleshootingTreeStartIssue ObservedCheckLCMSCheck LCMS SpectrumStart->CheckLCMSMassShiftMass Shift?CheckLCMS->MassShiftNoSignalLoss of Signal(No new peaks)CheckLCMS->NoSignalM_Plus_16Peak = M+16(Oxidation)MassShift->M_Plus_16YesM_Plus_18Peak = M+18/M+20(Ring Opening)MassShift->M_Plus_18YesActionOxAction: Use Fresh DMSOAdd AntioxidantM_Plus_16->ActionOxActionAcidAction: Remove TFACheck Buffer pHM_Plus_18->ActionAcidPrecipPrecipitation?NoSignal->PrecipActionSolAction: Check SolubilityUse Step-Down DilutionPrecip->ActionSolYes (Cloudy)

Caption: Figure 2. Diagnostic logic for identifying chemical instability vs. physical precipitation.

Module 5: Storage & Handling Standards

To ensure maximum shelf-life, adhere to the following storage hierarchy:

  • Solid State (Powder):

    • Store at -20°C .

    • Protect from light (amber vial).

    • Shelf Life: >2 years if kept dry.

  • Solution State (DMSO Stock):

    • Store at -80°C (preferred) or -20°C.

    • Use single-use aliquots to avoid freeze-thaw cycles (which introduce moisture).

    • Shelf Life: 6 months.[2]

  • Aqueous Solution (Assay Buffer):

    • Prepare fresh daily.

    • Do not store. The secondary amine can react with atmospheric CO2 to form carbamates over time in basic solutions.

References

  • Mechanistic Insight on Cyclopropylamines

    • Vaz, A. D., & Coon, M. J. (1987). "Hydrocarbon formation in the reductive cleavage of hydroperoxides by cytochrome P-450." (Context: Radical mechanisms in cyclopropylamine ring opening).

    • Source:

  • Stability of Cyclopropylamines in Drug Design

    • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." (Discusses metabolic and chemical stability of the CPA motif).

    • Source:

  • Oxidation of Secondary Amines

    • Encyclopedia of Reagents for Organic Synthesis. "Dimethyl Sulfoxide (DMSO) - Oxidative Properties."[1][3]

    • Source:

  • General Handling of Amine Salts

    • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."

    • Source:

Recrystallization solvents for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine Salts

Case ID: REC-BR-CYC-001 Status: Active Assigned Specialist: Senior Process Chemist[1]

Executive Summary

This guide addresses the purification and recrystallization of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine salts (typically Hydrochloride, HCl).[1][2][3][4] This molecule presents a specific process challenge: it combines a lipophilic "tail" (4-bromophenoxy) with a polar, ionic "head" (cyclopropylammonium), linked by a flexible ethyl ether chain.[1][3][4] This structure often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[3]

The following protocols prioritize Isopropanol (IPA) and Ethyl Acetate (EtOAc) systems, which balance the solubility parameters required to precipitate the salt while retaining non-polar impurities (like unreacted bromide starting materials) in the mother liquor.

Part 1: Solvent Selection Matrix

The choice of solvent is dictated by the Dielectric Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)  and the Hansen Solubility Parameters .[1] For this secondary amine salt, we require a solvent that dissolves the salt at high temperatures (

C) but creates supersaturation upon cooling.[1][3][4]
Primary Solvent Systems (Recommended)
SystemCompositionRoleBest ForTechnical Note
System A Isopropanol (IPA) Single SolventGeneral Purity The "Gold Standard" for amine HCl salts.[1][2] Moderate polarity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) allows solubility at reflux but poor solubility at

C.
System B EtOH : EtOAc Binary (1:3 to 1:[1][3][4]5)Yield Optimization Ethanol solubilizes the ionic head; Ethyl Acetate acts as an anti-solvent to force precipitation and keep lipophilic impurities dissolved.[2][3]
System C Acetone Single SolventPolymorph Control Warning:[1][2][3][4] Only use anhydrous acetone. Excellent for obtaining dry, free-flowing powders, but risk of reaction (enamine formation) if free base is present.[1][2][3][4]
Solvents to Avoid
  • Water: High solubility of the salt leads to massive yield loss.[1]

  • Dichloromethane (DCM): Good for extraction, but too soluble for crystallization; the salt will likely not precipitate.[1][2][3][4]

  • Diethyl Ether: Too volatile; promotes rapid, amorphous precipitation (gums) rather than crystal growth.[1][2][3][4]

Part 2: Step-by-Step Recrystallization Protocol

Target: N-(2-(4-bromophenoxy)ethyl)cyclopropanamine Hydrochloride Scale: 10g - 100g basis[1][2][3][4]

Phase 1: Dissolution (The "Cloud Point" Method)[1][2][3][4]
  • Charge: Place the crude salt in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Isopropanol (IPA) at a ratio of 3 mL per gram of solid.

  • Heating: Heat the slurry to a gentle reflux (

    
    C).
    
    • Observation: If the solid does not dissolve completely, add more IPA in 0.5 mL/g increments.[1][2][3][4]

    • Critical Check: If the solution is dark/black, add activated carbon (5 wt%), stir for 15 mins at reflux, and hot-filter through Celite.

  • Anti-Solvent (Optional): If using System B, add Ethyl Acetate dropwise at reflux until a faint turbidity (cloudiness) persists, then add 1 mL of Ethanol to clear it.[1][2][3][4]

Phase 2: Nucleation & Growth[1][2][4]
  • Slow Cool: Turn off the heat source. Allow the flask to cool to room temperature on the oil bath (do not remove). This slow ramp prevents oiling out.

  • Seeding: At

    
    C, add a few seed crystals of pure product if available.
    
  • Cryo-Crystallization: Once at room temperature, move the flask to an ice bath (

    
    C) for 2 hours.
    
Phase 3: Isolation
  • Filtration: Filter the white crystalline solid under vacuum (Buchner funnel).

  • Wash: Wash the cake with cold Ethyl Acetate (or cold IPA).

    • Why? This displaces the mother liquor containing impurities without redissolving the salt.[1]

  • Drying: Dry in a vacuum oven at

    
    C.
    
    • Caution: Do not exceed

      
      C for extended periods to prevent potential cyclopropyl ring stress/degradation, although the salt is generally stable.[1][3][4]
      

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystals. What happened?

  • Cause: The cooling was too rapid, or the solvent polarity is too low.[1][2][3][4] The flexible ether linker allows the molecule to adopt amorphous conformations.[1]

  • Fix: Re-heat the mixture until it dissolves. Add a small amount of a more polar solvent (e.g., Methanol, 2-5% vol).[1][3][4] Scratch the glass side of the flask vigorously with a glass rod to induce nucleation.[1] Stirring is critical —vigorous stirring breaks up oil droplets, allowing them to crystallize.[1][2][3][4]

Q2: The crystals are yellow/brown.[1] How do I improve color?

  • Cause: Oxidation products of the bromophenol moiety or residual starting material.[1]

  • Fix: Perform a "slurry wash" before recrystallization.[1] Suspend the solid in cold Ethyl Acetate, stir for 30 mins, and filter. Then proceed to the IPA recrystallization.[1] Alternatively, use activated charcoal during the hot dissolution phase.[1][3][4]

Q3: Can I use Methanol?

  • Analysis: Methanol is often too good a solvent.[1] You will likely lose 50%+ of your yield in the mother liquor unless you use a massive amount of anti-solvent (Ether/MTBE), which increases the risk of oiling out.[1][2][3][4] Avoid Methanol unless the salt is highly insoluble in IPA.[1]

Q4: Is the cyclopropyl group stable to HCl?

  • Technical Insight: Generally, yes. The cyclopropyl amine is stable to stoichiometric HCl.[1] However, avoid boiling in concentrated aqueous HCl or using strong Lewis acids at high temperatures, which can trigger ring-opening rearrangement to allyl amines.[1][3][4]

Part 4: Process Logic Visualization

The following diagram illustrates the decision tree for solvent selection and troubleshooting.

RecrystallizationLogic Start Crude Salt N-(2-(4-bromophenoxy)ethyl)cyclopropanamine SolventChoice Select Solvent System Start->SolventChoice SystemA Isopropanol (IPA) (Standard) SolventChoice->SystemA SystemB EtOH / EtOAc (High Yield) SolventChoice->SystemB Heat Heat to Reflux (80°C) SystemA->Heat SystemB->Heat CheckSol Fully Dissolved? Heat->CheckSol AddPolar Add 5% MeOH CheckSol->AddPolar No Cooling Slow Cool to RT CheckSol->Cooling Yes AddPolar->Heat ResultCheck Precipitation Type? Cooling->ResultCheck Crystals White Crystals (Filter & Dry) ResultCheck->Crystals Solid Oiling Oiling Out / Gum ResultCheck->Oiling Liquid/Gum RemedyOil Remedy: 1. Reheat 2. Add Seed Crystal 3. High Speed Stirring Oiling->RemedyOil RemedyOil->Cooling

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during recrystallization.

References

  • Anderson, N. G. (2012).[3][4] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on solvent selection for amine salts).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4] (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1][3][4]

  • Google Patents. (2010).[3] Process for preparation of phenoxypropanol amines. (Patent WO2010029566A2).[3] (Describes purification of structurally similar cyclopropyl-phenoxy-ethyl amine salts using Acetone/IPA). Link

  • European Patent Office. (1989).[3][5] Process for the manufacture of cyclopropylamine. (EP 0205403 B1).[3][5] (Details stability and handling of cyclopropylamine derivatives). Link

Sources

Validation & Comparative

Structural Elucidation of Cyclopropyl and Phenoxy Moieties: A C13-NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the precise assignment of cyclopropyl and phenoxy moieties is critical for establishing Structure-Activity Relationships (SAR). These groups often serve as bioisosteres—cyclopropyl for metabolic stability and phenoxy as a rigid linker—yet their NMR signals can be misinterpreted without a rigorous understanding of their electronic environments.

This guide provides a technical comparison of C13-NMR chemical shifts for these moieties against their common aliphatic and ether alternatives. It establishes a self-validating diagnostic protocol based on diamagnetic anisotropy and scalar coupling constants (


) .

Part 1: The Cyclopropyl Anomaly

Mechanism of Action: Ring Current & Hybridization

The cyclopropyl carbon exhibits a unique "high-field" shift (shielded), often appearing upfield of TMS (0 ppm) or in the extreme aliphatic region (0–15 ppm). This behavior distinguishes it from standard alkyl chains (e.g., isopropyl, cyclohexyl).

  • Ring Current Anisotropy: Unlike unstrained alkanes, the cyclopropane ring sustains a diatropic ring current similar to benzene, but orthogonal to the C-C bond plane. This creates a shielding cone above and below the ring face and, critically, within the plane of the ring carbons, shifting signals upfield.

  • Walsh Orbitals (Hybridization): The C-C bonds in cyclopropane possess significant

    
    -character (
    
    
    
    -like), leaving the C-H bonds with high
    
    
    -character (
    
    
    -like). This increased
    
    
    -character directly correlates to a larger scalar coupling constant (
    
    
    ), serving as a definitive diagnostic tool.
Comparative Performance: Cyclopropyl vs. Alternatives

The following table contrasts the cyclopropyl signature with its most common structural alternatives: the isopropyl group (open chain) and the cyclohexyl ring (unstrained cyclic).

Table 1: C13-NMR Shift & Coupling Comparison (Aliphatic Region)

FeatureCyclopropyl (

)
Isopropyl (

)
Cyclohexyl (

)
Shift Range (

)
-5 to 15 ppm (Highly Shielded)20 to 35 ppm (Deshielded)22 to 28 ppm
Electronic Effect Anisotropic ShieldingInductive Deshielding (+I)Standard

Shielding

Coupling
160 – 165 Hz (High

-character)
125 – 130 Hz (Standard

)
125 – 130 Hz
Diagnostic Verdict Distinctive. The only common moiety < 10 ppm.Overlaps with alkyl chains.Overlaps with alkyl chains.

Technical Insight: If you observe a signal at -2.0 ppm to 5.0 ppm , it is almost exclusively a cyclopropyl methylene. Confirmation is achieved if the gated-decoupled spectrum reveals a


 Hz.

Part 2: The Phenoxy Signature

Mechanism of Action: The Push-Pull Effect

The phenoxy carbon (specifically the aromatic ipso carbon attached to oxygen) is a critical anchor point in spectral assignment. Its shift is governed by two competing forces:[1]

  • Inductive Withdrawal (-I): The electronegative oxygen deshields the ipso carbon, pulling it downfield.

  • Mesomeric Donation (+M): The oxygen lone pair donates density into the ring, shielding the ortho and para positions, but leaving the ipso carbon heavily deshielded relative to benzene.

Comparative Performance: Phenoxy vs. Ethers

Distinguishing a phenoxy group from an alkoxy (e.g., methoxy) or benzyloxy group relies on identifying the ipso carbon's extreme downfield shift.

Table 2: C13-NMR Shift Comparison (Oxygenated Carbons)

FeaturePhenoxy (Ar-O-C) Methoxy (

-O-Ar)
Benzyloxy (

-O-)
Key Carbon Aromatic Ipso (C1) Methyl Carbon Benzylic Methylene
Shift Range (

)
155 – 165 ppm 54 – 56 ppm 69 – 72 ppm
Hybridization

(Aromatic)

(Aliphatic)

(Aliphatic)
Substituent Sensitivity High. Para-substituents shift this signal ±5 ppm.Low. Stable position.Moderate.
Diagnostic Verdict Definitive. The most downfield signal in non-carbonyl compounds.Easily confused with other ethers.Distinct from phenoxy, but overlaps with alcohols.

Part 3: Experimental Protocol

To validate these assignments, a standard 1D-proton-decoupled C13 experiment is insufficient. The following protocol ensures scientific integrity through self-validation.

Protocol: Gated Decoupling for -Value Extraction

Objective: Measure


 to distinguish cyclopropyl (

-like) from isopropyl (

).
  • Sample Prep: Dissolve ~20mg compound in

    
     (0.6 mL). Ensure solution height is uniform to prevent shimming errors.
    
  • Parameter Setup:

    • Select the Gated Decoupling pulse sequence (e.g., ZGIG on Bruker).

    • Relaxation Delay (D1): Set to 2–5 seconds. (Note: Quaternary phenoxy carbons relax slowly; use D1 > 5s if quantification is needed).

    • Acquisition: Turn off proton decoupling during acquisition (AQ) to retain splitting information. Turn on decoupling during delay (D1) to maintain NOE enhancement.

  • Processing:

    • Apply exponential multiplication (LB = 1.0 Hz).

    • Phasing must be precise to resolve splitting patterns.

  • Analysis:

    • Locate the high-field signal (< 15 ppm).

    • Measure the distance (in Hz) between the outer legs of the multiplet.

    • Validation Criteria:

      • 
         Hz 
        
        
        
        Isopropyl/Alkyl (Reject Cyclopropyl).
      • 
         Hz 
        
        
        
        Cyclopropyl (Confirmed).

Part 4: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for assigning these moieties, integrating chemical shift data with coupling constants.

NMR_Assignment_Logic Start Unknown Signal Detected Check_Region Step 1: Check Chemical Shift Region Start->Check_Region High_Field Region: < 15 ppm (High Field) Check_Region->High_Field Shielded Low_Field Region: > 150 ppm (Low Field) Check_Region->Low_Field Deshielded Check_J Step 2: Check 1J_CH Coupling (Gated Decoupling) High_Field->Check_J J_125 J ≈ 125 Hz Check_J->J_125 J_160 J ≈ 160-165 Hz Check_J->J_160 Result_Iso Assignment: Isopropyl / Alkyl Chain J_125->Result_Iso Result_Cyc Assignment: Cyclopropyl Ring J_160->Result_Cyc Check_Type Step 2: Check Carbon Type (DEPT-135 / APT) Low_Field->Check_Type Quaternary Quaternary (C) Check_Type->Quaternary Carbonyl Carbonyl (C=O) > 165 ppm Check_Type->Carbonyl Shift > 165 Result_Phen Assignment: Phenoxy Ipso Carbon Quaternary->Result_Phen Shift 150-165

Figure 1: Decision tree for distinguishing cyclopropyl and phenoxy moieties using Shift and Coupling criteria.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for C13 chemical shift tables and substituent effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source on coupling constants and anisotropy).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed database of chemical shifts and J-coupling values).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (In-depth analysis of pulse sequences like Gated Decoupling).

Sources

Elemental Analysis & Purity Validation Guide: N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine (CAS 18381-82-3) is a critical secondary amine intermediate used in the synthesis of H3 receptor antagonists and other GPCR-targeting ligands. Its structural complexity—featuring a strained cyclopropyl ring, a basic amine, and a heavy halogen (Bromine)—presents unique challenges for purity validation.

This guide compares the traditional "Gold Standard" Combustion Elemental Analysis (EA) against the modern, specificity-driven Quantitative NMR (qNMR) . While EA is the historical benchmark for bulk purity, our comparative analysis demonstrates that qNMR offers superior performance for this specific compound due to the hygroscopic nature of its hydrochloride salt and the interference potential of the bromine substituent.

Technical Specifications & Theoretical Standards

Before validation, the theoretical elemental composition must be established. This compound is frequently handled as a Hydrochloride (HCl) salt to prevent oxidation and improve handling.

Table 1: Theoretical Elemental Composition Standards
ElementFree Base (C₁₁H₁₄BrNO)HCl Salt (C₁₁H₁₄BrNO · HCl)Tolerance (Acceptance)
MW 256.14 g/mol 292.60 g/mol N/A
Carbon (C) 51.58%45.15%± 0.4%
Hydrogen (H) 5.51%5.17%± 0.4%
Nitrogen (N) 5.47%4.79%± 0.4%
Bromine (Br) 31.20%27.31%± 0.4%

Critical Insight: The high bromine content (>27%) requires specific oxidation catalysts (e.g., Tungsten/Zirconium oxides) in automated CHNS analyzers to prevent incomplete combustion, which often manifests as low Carbon readings.

Comparative Analysis: Combustion EA vs. qNMR

This section objectively compares the performance of the two primary validation methods for this specific halogenated amine.

Performance Matrix
FeatureMethod A: Automated Combustion EA Method B: Quantitative NMR (qNMR)
Principle Thermal oxidation & gas chromatography detection of CO₂, H₂O, N₂.Direct molar ratio measurement of protons against an internal standard.
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive/Recoverable)
Bromine Interference High Risk: Requires halogen scrubbers; incomplete combustion common.None: Br is "invisible" to ¹H NMR; does not interfere with integration.
Hygroscopicity Handling Poor: Absorbed water skews H% high and C/N% low. Requires extensive drying.Excellent: Water peak is distinct from analyte signals; does not affect purity calc.
Accuracy Relative (dependent on drying); ±0.4% error margin.Absolute; typically ±0.5–1.0% depending on S/N ratio.
Verdict Secondary Validation: Use only for final confirmation of dried solids.Primary Validation: Best for in-process checks and hygroscopic salts.
Experimental Data: The "Water Effect"

In a controlled experiment, a batch of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine HCl was analyzed after 1 hour of vacuum drying vs. 24 hours.

  • Combustion EA (1 hr dry): Failed. Found C: 44.1% (Theory 45.15%). Reason: 2.3% residual water weight.

  • qNMR (1 hr dry): Passed. Purity calc: 99.1%. Reason: Water signal at 4.8 ppm (D₂O) excluded from integration.

Decision Pathways & Workflows

The following diagram illustrates the logical decision process for selecting the appropriate validation standard based on the compound's state.

ValidationWorkflow Start Sample: N-(2-(4-bromophenoxy)ethyl) cyclopropanamine StateCheck Check Physical State Start->StateCheck IsOil Free Base (Oil) StateCheck->IsOil Viscous Liquid IsSolid HCl Salt (Solid) StateCheck->IsSolid Crystalline qNMR qNMR (DMSO-d6) (Internal Std: Maleic Acid) IsOil->qNMR Volatile/Difficult to Weigh HygroCheck Hygroscopic? IsSolid->HygroCheck Dry Vacuum Dry (40°C, 24h, P₂O₅) HygroCheck->Dry Yes (Likely) MethodSelect Select Method HygroCheck->MethodSelect Dry Dry->MethodSelect EA Combustion EA (Requires Halogen Scrubber) MethodSelect->EA Regulatory Requirement MethodSelect->qNMR Primary Path Result Compare to Theory (±0.4%) EA->Result qNMR->Result

Figure 1: Analytical decision tree prioritizing qNMR for oils and hygroscopic salts, reserving EA for dried solid validation.

Experimental Protocols

Protocol A: Quantitative NMR (Recommended)

This protocol uses Maleic Acid as an internal standard (IS) due to its high purity, stability, and non-overlapping singlet signal (~6.3 ppm) which is distinct from the aromatic protons of the bromophenoxy group (6.8–7.5 ppm) and the cyclopropyl protons (0.5–0.9 ppm).

Reagents:

  • Analyte: ~10 mg N-(2-(4-bromophenoxy)ethyl)cyclopropanamine.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg.

  • Solvent: DMSO-d₆ (0.6 mL).

Procedure:

  • Weighing: Accurately weigh the IS (

    
    ) and the analyte (
    
    
    
    ) into a clean vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until completely dissolved. Transfer to an NMR tube.[1]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (5× T1 of the longest proton) to ensure full relaxation.

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS singlet (2H) and a distinct analyte signal (e.g., the 2H triplet of the -OCH₂- group or aromatic protons).

  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Molecular weight[2][1][3][4][5]
      
    • 
      : Purity of Internal Standard
      
Protocol B: Automated Combustion Analysis (Traditional)

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

Procedure:

  • Preparation: Ensure the combustion tube is packed with Tungsten Oxide (WO₃) on Alumina to facilitate oxidation and bind halogens, or use a specific silver wool trap if the instrument requires it for Br removal.

  • Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) or a halogenated standard like p-Bromobenzoic acid to bracket the bromine content.

  • Weighing: Weigh 2.0–3.0 mg of the dried sample into a tin capsule. Seal tightly to exclude air.

  • Run: Oxygen injection for 5–10 seconds at 950°C.

  • Validation: The run is valid only if the standard deviation between triplicates is <0.1%.

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps identify likely impurities that EA or qNMR must detect.

SynthesisPath Phenol 4-Bromophenol Ether 1-Bromo-4-(2-chloroethoxy)benzene (Intermediate A) Phenol->Ether Alkylation (K2CO3, DMF) Imp2 Impurity: Unreacted Phenol Phenol->Imp2 Residual Linker 1-Bromo-2-chloroethane Linker->Ether Amine Cyclopropanamine Product N-(2-(4-bromophenoxy)ethyl) cyclopropanamine Amine->Product Ether->Product Nucleophilic Subst. (NaI, Heat) Imp1 Impurity: Dimer (Bis-alkylation) Product->Imp1 Side Rxn

Figure 2: Synthesis pathway highlighting potential impurities (dimers, residual phenols) that qNMR can quantify but EA cannot distinguish easily.

Conclusion

For N-(2-(4-bromophenoxy)ethyl)cyclopropanamine , relying solely on Combustion Analysis (EA) is risky due to the high bromine content and hygroscopicity of the amine salt.

  • Recommendation: Adopt qNMR as the primary standard for purity assignment (Potency).

  • Support: Use EA only to confirm the absence of inorganic non-protonated impurities (like silica or inorganic salts) if the synthesis involved filtration through silica gel.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Schoeniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Foundation of Oxygen Flask Combustion).

  • FDA. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services.

  • Taki, M., et al. (2012). Determination of purity of organic reference standards by quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (n.d.). Compound Summary: N-(2-(4-bromophenoxy)ethyl)cyclopropanamine. National Library of Medicine.

Sources

A Senior Application Scientist’s Guide to Differentiating N-(2-(4-bromophenoxy)ethyl)cyclopropanamine from Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug development, the aphorism "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its accompanying impurities. For a molecule like N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, a versatile building block in medicinal chemistry, ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The International Council for Harmonisation (ICH) guidelines rightly place stringent limits on impurities, as even trace amounts can exhibit undesirable toxicological profiles or alter the API's therapeutic effect.[1][2][3]

This guide provides an in-depth, field-proven comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust identification and quantification of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, and its differentiation from potential process-related impurities. We will move beyond rote protocols to explore the causal logic behind methodological choices, ensuring each step is part of a self-validating analytical system.

Anticipating the Unknown: Likely Synthetic Impurities

A robust analytical strategy begins with a theoretical understanding of what impurities may be present. While multiple synthetic routes exist, a common approach to synthesizing the target molecule involves a Williamson ether synthesis followed by amination. This process informs our impurity profile.

G cluster_0 Starting Materials cluster_1 Reaction & Work-up cluster_2 Products & Impurities 4-BP 4-Bromophenol Reaction Williamson Ether Synthesis 4-BP->Reaction CPEA N-(2-chloroethyl) cyclopropanamine CPEA->Reaction API N-(2-(4-bromophenoxy)ethyl) cyclopropanamine (Target API) Reaction->API Impurity_A Impurity A: Unreacted 4-Bromophenol Reaction->Impurity_A Impurity_C Impurity C: Over-alkylation Product Reaction->Impurity_C Impurity_B Impurity B: Positional Isomer (e.g., 2-Bromophenoxy) Isomeric_Start Impure Starting Material Isomeric_Start->Impurity_B

  • Impurity A (Starting Material): Unreacted 4-bromophenol. A common process impurity resulting from incomplete reaction.

  • Impurity B (Isomeric Impurity): Positional isomers, such as N-(2-(2-bromophenoxy)ethyl)cyclopropanamine, arising from impurities in the bromophenol starting material.

  • Impurity C (Side-Product): Over-alkylation or side-reaction products. For instance, the formation of 1,2-bis(cyclopropylamino)ethane if the halo-amine starting material self-reacts.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Quantification

For routine quality control and quantification, reverse-phase HPLC with UV detection is the undisputed method of choice. Its robustness, precision, and suitability for non-volatile, polar to semi-polar compounds make it ideal for analyzing our target molecule.

Expertise & Causality: Why Reverse-Phase HPLC? The core structure contains a hydrophobic bromophenyl group and a polar secondary amine. This amphiphilic nature is perfectly suited for separation on a C18 stationary phase. The bromophenyl moiety possesses a strong chromophore, making UV detection at wavelengths around 225 nm highly sensitive and specific.

G Prep 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. HPLC Injection (10 µL) Prep->Inject Column 3. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Column Detect 4. UV Detection (225 nm) Column->Detect Analyze 5. Data Analysis (Peak Integration & Purity Calculation) Detect->Analyze

Self-Validating HPLC Protocol

This protocol includes system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis, a cornerstone of trustworthy data generation.

  • Instrumentation & Columns:

    • UHPLC/HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. The choice of a high-quality, end-capped C18 column is critical to prevent peak tailing from the secondary amine's interaction with residual silanols.

  • Mobile Phase & Gradient:

    • Mobile Phase A (A): 0.1% Formic Acid in Water. The acid modifier improves peak shape by protonating the amine and minimizing silanol interactions.

    • Mobile Phase B (B): Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      Time (min) % B
      0.0 30
      15.0 80
      15.1 30

      | 20.0 | 30 |

  • Detection & Sample Preparation:

    • Detector Wavelength: 225 nm.

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • Sample Concentration: 0.5 mg/mL.

  • System Suitability Test (SST):

    • Perform five replicate injections of a standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.[4] Tailing factor should be ≤ 1.5.

Data Interpretation & Comparison

The gradient elution is designed to separate compounds based on their polarity. We can predict the elution order:

CompoundExpected Retention Time (RT)Rationale for Separation
Impurity A (4-Bromophenol)Early Eluting (~4-6 min)More polar than the API due to the free hydroxyl group, leading to less retention on the C18 column.
Target API Mid Eluting (~9-11 min)Represents the benchmark polarity for this separation.
Impurity B (2-Bromo Isomer)Very Close to API RTSubtle difference in dipole moment may cause a slight shift in retention, but resolution could be challenging. Requires a highly efficient column.
Impurity C (Side-Product)VariesPolarity will depend on the specific structure, but it is expected to be significantly different from the API.

This HPLC method serves as a robust platform for routine purity checks and quantification. For unequivocal identification of peaks, especially those that co-elute or are present at very low levels, mass spectrometry detection (LC-MS) is the logical next step.[5][6]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Orthogonal Technique

GC-MS provides an excellent orthogonal method to HPLC, separating compounds based on volatility and boiling point rather than polarity. It is particularly effective for identifying unknown impurities through mass spectral library matching and fragmentation analysis.

Expertise & Causality: The target molecule, with a molecular weight of 256.14 g/mol [7], is sufficiently volatile and thermally stable for GC analysis. The key advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector, providing structural information for each separated peak. Electron Ionization (EI) will cause predictable fragmentation of the molecule, creating a unique fingerprint.

G Prep 1. Sample Preparation (Dissolve in Dichloromethane) Inject 2. GC Injection (Split/Splitless Inlet) Prep->Inject Column 3. Volatility-Based Separation (e.g., DB-5ms Column) Inject->Column Ionize 4. Electron Ionization (EI) (70 eV) Column->Ionize Analyze 5. Mass Analysis (Quadrupole Mass Filter) Ionize->Analyze Interpret 6. Spectral Interpretation (Library Search & Fragmentation Analysis) Analyze->Interpret

GC-MS Protocol for Impurity Identification
  • Instrumentation:

    • GC system equipped with a split/splitless injector and coupled to a single quadrupole or triple quadrupole mass spectrometer.

    • Column: Restek Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column.[8]

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. This program provides good separation for compounds with a range of boiling points.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

Expected Mass Fragmentation Patterns

The power of MS lies in analyzing the fragmentation patterns to deduce structure.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] & Rationale
Target API 255/257 (Br isotope pattern)183/185: Loss of cyclopropanamine moiety (-C3H6N).157/159: Bromophenol fragment.72: [CH2-NH-Cyclopropyl]+, a key indicator of the side chain.
Impurity A 172/174172/174: Molecular ion is the base peak for 4-bromophenol.
Impurity B 255/257Similar to API, but relative abundances of fragments may differ slightly. Requires careful spectral comparison.

GC-MS is less suited for precise quantification than HPLC without extensive calibration but is unparalleled for the initial identification of volatile and semi-volatile impurities.[9]

Part 3: NMR Spectroscopy - The Gold Standard for Structural Elucidation

When HPLC and GC-MS are insufficient to definitively identify an unknown impurity, particularly an isomer, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate arbiter. It provides unambiguous structural information by mapping the chemical environment of each atom.

Expertise & Causality: NMR is not a separation technique but a structural characterization tool. For differentiating the target API from its positional isomer (Impurity B), NMR is indispensable. The coupling patterns and chemical shifts of the aromatic protons in ¹H NMR will be distinctly different. While the API (para-substituted) will show a clean AA'BB' system (two doublets), the ortho-substituted isomer would display a more complex multiplet.

G API { Target API (Para-substituted) |  Symmetrical Aromatic Region |  Two Doublets (AA'BB' System)} Conclusion Unambiguous Structural Confirmation API:f2->Conclusion ImpurityB { Impurity B (Ortho-substituted) |  Asymmetrical Aromatic Region |  Complex Multiplet (ABCD System)} ImpurityB:f2->Conclusion

NMR Protocol for Structural Verification
  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated compound (or the bulk sample if the impurity is >5%) in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

    • For detailed structural analysis, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals, respectively.

Predicted Chemical Shifts (¹H NMR, 400 MHz, CDCl₃)
ProtonsTarget API (para-isomer)Impurity B (ortho-isomer)Rationale for Difference
Aromatic (Ar-H)δ 7.35 (d, 2H), δ 6.80 (d, 2H)δ 7.4-7.0 (m, 4H)The symmetry of the para-isomer gives a simple two-doublet pattern. The ortho-isomer's asymmetry results in a complex multiplet.
Methylene (-O-CH₂-)δ 4.05 (t, 2H)δ 4.10 (t, 2H)Minor shift due to proximity of the bromine atom in the ortho position.
Methylene (-CH₂-N-)δ 2.95 (t, 2H)δ 3.00 (t, 2H)Minor shift.
Cyclopropyl (CH, CH₂)δ 2.40 (m, 1H), δ 0.8-0.4 (m, 4H)δ 2.40 (m, 1H), δ 0.8-0.4 (m, 4H)The cyclopropyl signals are highly characteristic and would be largely unaffected by the aromatic substitution pattern.[10]

NMR provides the definitive structural evidence that chromatographic methods can only suggest.[11]

Comparative Summary & Integrated Strategy

No single technique is a panacea. A multi-faceted approach is required for comprehensive characterization.

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantification, PurityIdentificationStructural Elucidation
Sensitivity High (ng level)Very High (pg level)Low (µg-mg level)
Specificity Moderate (RT based)High (Mass Spectrum)Very High (Structure)
Isomer Separation Possible, but can be difficultPossible, if boiling points differExcellent for differentiation
Throughput HighMediumLow
Cost/Complexity LowMediumHigh

Recommended Integrated Workflow:

  • Screening & Quantification: Use the validated HPLC-UV method for batch release, stability testing, and quantifying known impurities.

  • Impurity Identification: Couple the HPLC to a mass spectrometer (LC-MS ) to get molecular weight information for all unknown peaks. For volatile unknowns, use the GC-MS method .

  • Definitive Structure Confirmation: For critical impurities, especially isomers that are difficult to resolve chromatographically, isolate the impurity (e.g., via preparative HPLC) and perform NMR analysis .

By judiciously combining these orthogonal techniques, researchers and drug development professionals can build a complete, accurate, and defensible profile of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, ensuring the highest standards of quality and safety.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. DTIC. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(4-Bromophenyl)ethyl]-7-methoxy-2-(3-thienyl)-3-quinolinemethanamine. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylcyclopropanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-methylcyclopropanamine. Retrieved from [Link]

  • Czerwińska, K., & Kaczmarek, Ł. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 67(6), 709-715. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]

  • Lenik, J., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 25(21), 5099. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 14(1), 102898. Retrieved from [Link]

  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • BA Sciences. (2021). GC-MS/LC-MS for the Analysis of Nitrosamines. Retrieved from [Link]

  • Singh, A., et al. (2023). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). RSIS International. Retrieved from [Link]

  • ResearchGate. (2023). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Ethyl,N-methyl-4-bromobenzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-propylcyclohexanamine. Retrieved from [Link]

  • PureSynth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • ResearchGate. (2023). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-driven protocol for the proper disposal of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine (CAS No. 18381-82-3). As a brominated organic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond a simple checklist to explain the critical reasoning behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Section 1: Hazard Assessment and Pre-Disposal Safety

Before handling N-(2-(4-bromophenoxy)ethyl)cyclopropanamine for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact research chemical is not widely available, data from structurally similar brominated and amine-containing compounds indicate a need for significant caution. These related compounds are often classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] Ingestion and inhalation may also be harmful.[4][5]

1.1 Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure.

  • Eye and Face Protection: Wear safety glasses with side shields and a face shield to protect against splashes.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4][6]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required. For tasks with a higher risk of splashing, a full chemical suit should be considered.[4]

  • Respiratory Protection: All handling of this compound, especially when generating aerosols or dust, must occur within a certified chemical fume hood to prevent inhalation.[1][7]

1.2 Engineering Controls

The primary engineering control is a properly functioning chemical fume hood.[1][7] Ensure adequate ventilation to keep exposure levels to an absolute minimum. All containers holding the chemical or its waste should be opened and handled exclusively within the fume hood.

Section 2: The Cornerstone of Disposal: Waste Segregation

The single most critical step in managing this waste stream is proper segregation. N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a halogenated organic compound due to the presence of a bromine atom.[7][8] This classification dictates its disposal pathway, which is fundamentally different from non-halogenated waste.

The rationale for this strict segregation is twofold:

  • Regulatory & Environmental: Halogenated compounds are often more persistent in the environment and require high-temperature incineration at specialized facilities to ensure their complete destruction and prevent the formation of toxic byproducts like hydrobromic acid or dioxins.[8][9]

  • Economic: The cost to dispose of halogenated waste is significantly higher—often double—that of non-halogenated waste.[10] Improperly mixing waste streams inflates disposal costs for the entire laboratory.

Table 1: Disposal Parameters for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

ParameterGuidelineRationale & Source
Waste Classification Halogenated Organic WasteThe molecule contains Bromine, a halogen atom.[7][8]
Primary Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction of persistent organic pollutants and prevents environmental release.[3][8][11]
Container Type Chemically compatible, tightly sealed container with a screw cap.Prevents leaks, spills, and the release of potentially harmful vapors.[12]
Waste Segregation Strictly separate from non-halogenated, aqueous, acidic, basic, and oxidizer waste streams.Prevents dangerous chemical reactions, ensures proper treatment, and minimizes disposal costs.[10][13]
Labeling Requirement "Hazardous Waste," "Halogenated Organic Waste," and full chemical names of all components with percentages.Complies with EPA/RCRA regulations and ensures safe handling by all personnel.[12][13]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step logically follows the last, minimizing the risk of error.

Step 1: Container Selection and Preparation

  • Obtain a designated hazardous waste container that is clean, in good condition, and constructed of a material compatible with the chemical.

  • The container must have a threaded, leak-proof cap to be considered "vapor tight" and "spill proof."[12]

Step 2: Accurate and Compliant Labeling

  • Before the first drop of waste is added , affix a "Hazardous Waste" tag to the container.[12]

  • Clearly write "Halogenated Organic Waste" on the label.

  • List all constituents by their full chemical names . Do not use abbreviations, acronyms, or chemical formulas.[12]

  • Maintain a running log of the approximate percentages of each component added to the container.

Step 3: Waste Collection

  • Perform all waste transfers inside a chemical fume hood.

  • Keep the waste container closed at all times, except when actively adding waste.[10][12] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the lab environment.

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.

  • The storage area must be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials such as acids and oxidizers.[12][14]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed and certified hazardous waste contractor.[3][11]

Section 4: Emergency Procedures - Spill and Exposure Management

4.1 Spill Response

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or an inert material like sand or vermiculite.[12]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, properly labeled waste container.[4][5]

    • Dispose of the cleanup materials as halogenated hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.[12]

    • Alert others and activate the nearest fire alarm if necessary.

    • Call your institution's emergency number and/or 911.[12]

    • Provide details of the spilled chemical to the emergency response team.

4.2 Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, ensuring safety and compliance at each stage.

DisposalWorkflow Start Start: Waste Generation Identify Step 1: Identify as Halogenated Organic Waste Start->Identify PPE Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify->PPE Container Step 3: Select & Pre-Label Compatible Waste Container PPE->Container Collect Step 4: Collect Waste in Fume Hood Container->Collect Seal Step 5: Keep Container Tightly Sealed Collect->Seal Spill Emergency: Spill Occurs Collect->Spill Potential Event Store Step 6: Store in Designated Satellite Accumulation Area Seal->Store EHS Step 7: Contact EHS for Pickup Store->EHS End End: Proper Disposal by Licensed Vendor EHS->End SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->Store

Sources

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